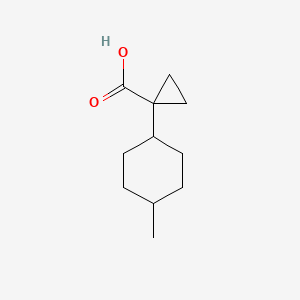

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Descripción general

Descripción

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-methylcyclohexyl group

Métodos De Preparación

The synthesis of 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation Reaction: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Functional Group Transformation:

Industrial Production: Industrial production methods may involve large-scale cyclopropanation reactions followed by purification processes to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and enantioselective reactions.

Medicine: Potential therapeutic applications are being explored due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity to these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives:

1-(Cyclohexyl)cyclopropane-1-carboxylic acid: Lacks the methyl group on the cyclohexyl ring, resulting in different steric and electronic properties.

1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and biological activity.

1-(4-Methylcyclohexyl)cyclopropane-1-methanol: The carboxylic acid group is replaced by a hydroxyl group, leading to different chemical and physical properties.

Actividad Biológica

1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid (MCC) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems.

The biological activity of MCC is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to affect cellular metabolism and signal transduction pathways, which can lead to diverse physiological effects. Specifically, the carboxylic acid functional group may facilitate interactions with enzymes and receptors, influencing their activity and function.

Pharmacological Effects

MCC has exhibited several pharmacological effects in various studies:

- Anti-inflammatory Activity : Research indicates that MCC may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting a protective role against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that MCC may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that MCC significantly reduced paw edema in rats induced by carrageenan. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that MCC may modulate inflammatory responses effectively.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines revealed that MCC treatment resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability under oxidative stress conditions. This suggests that MCC could be a candidate for further investigation in the context of neurodegenerative disorders.

Biochemical Pathways Involved

MCC's biological activity is mediated through several key biochemical pathways:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and MCC may influence their activity, potentially affecting the pharmacokinetics of co-administered drugs.

- Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling has been observed with MCC treatment, which is significant as NF-kB plays a central role in regulating immune responses and inflammation.

Summary of Biological Activities of MCC

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Increased neuronal viability |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Metabolism | Primarily hepatic |

| Elimination Half-life | Approximately 4 hours |

Propiedades

IUPAC Name |

1-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYTABCUKRCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.